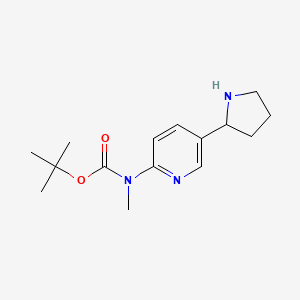
Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is then stirred at low temperatures and subsequently at room temperature for an extended period .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the efficient and consistent production of the compound. The purification process often involves recrystallization from solvents like hexane .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines .
Scientific Research Applications
Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, often used in medicinal chemistry.
Pyridine derivatives: Compounds with a pyridine ring, known for their biological activity.
Uniqueness
Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C15H23N3O2 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18(4)13-8-7-11(10-17-13)12-6-5-9-16-12/h7-8,10,12,16H,5-6,9H2,1-4H3 |
InChI Key |
WECDTPYEZOKZPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















